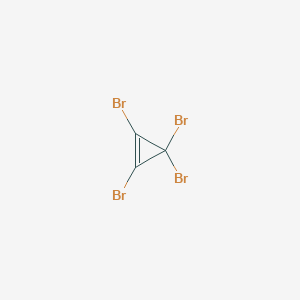
Cyclopropene, tetrabromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropene, tetrabromo- is a highly reactive organic compound characterized by its strained three-membered ring structure and the presence of four bromine atoms. This compound is part of the cyclopropene family, known for their significant strain energy due to the unusual bond angles in their ring structures. The presence of bromine atoms further enhances its reactivity, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropene, tetrabromo- typically involves the bromination of cyclopropene. This can be achieved through the reaction of cyclopropene with bromine under controlled conditions. The reaction is highly exothermic and requires careful handling to avoid decomposition of the product.
Industrial Production Methods: Industrial production of cyclopropene, tetrabromo- follows similar synthetic routes but on a larger scale. The process involves the use of bromine in large quantities and requires stringent safety measures due to the highly reactive nature of both the reactants and the product. The reaction is typically carried out in specialized reactors designed to handle exothermic reactions and to ensure the stability of the product.
Chemical Reactions Analysis
Types of Reactions: Cyclopropene, tetrabromo- undergoes a variety of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The strained ring structure makes it susceptible to addition reactions, where the ring opens up to form more stable compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Addition Reactions: Catalysts such as palladium or nickel are often used to facilitate the ring-opening reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of brominated derivatives, while addition reactions typically result in ring-opened products with new functional groups.
Scientific Research Applications
Cyclopropene, tetrabromo- has a wide range of applications in scientific research:
- **
Properties
CAS No. |
6262-43-7 |
|---|---|
Molecular Formula |
C3Br4 |
Molecular Weight |
355.65 g/mol |
IUPAC Name |
1,2,3,3-tetrabromocyclopropene |
InChI |
InChI=1S/C3Br4/c4-1-2(5)3(1,6)7 |
InChI Key |
PMLYIHZGTYELCL-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C1(Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[2,2-Dimethyl-6-(4-methylphenyl)sulfonyloxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-(4-methylphenyl)sulfonyloxyethyl] 4-methylbenzenesulfonate](/img/structure/B14734567.png)
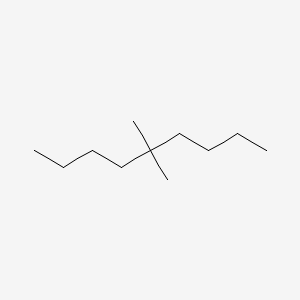
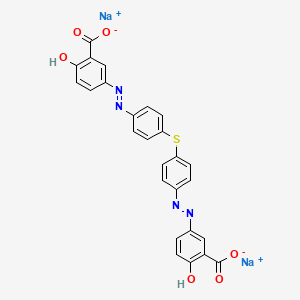
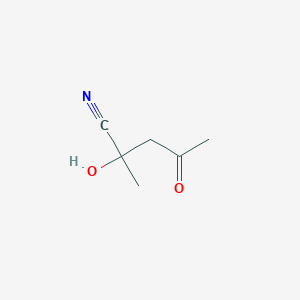
![1-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14734604.png)
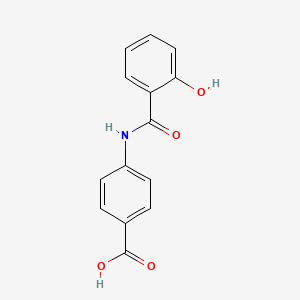

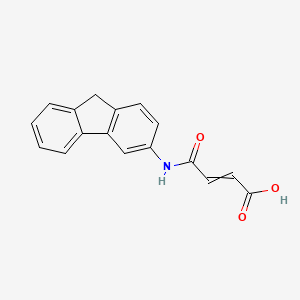
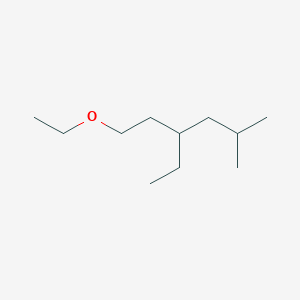
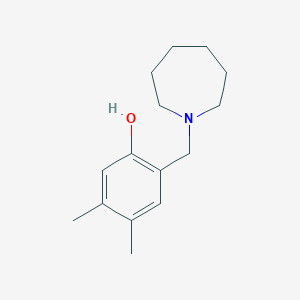
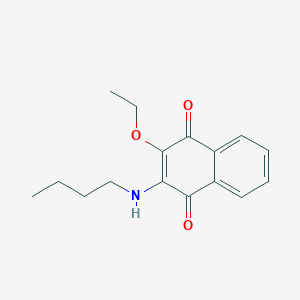
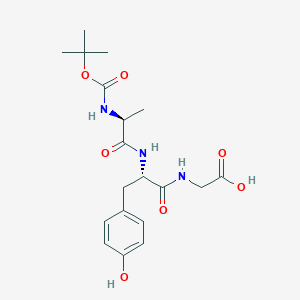
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B14734637.png)
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]diphenol](/img/structure/B14734641.png)
